Pruvanserin is a selective serotonin 5-HT2A receptor inverse agonist. [] It has primarily been investigated for its potential therapeutic benefits in the treatment of neuropsychiatric disorders. [] Pruvanserin exhibits a high affinity for the 5-HT2A receptor and demonstrates selectivity over other serotonin receptor subtypes, particularly 5-HT1A, 5-HT1B, and 5-HT1D receptors. [, ]
Pruvanserin acts as a potent and selective inverse agonist at the serotonin 5-HT2A receptor. [] Unlike antagonists, which simply block the receptor, inverse agonists reduce the constitutive activity of the receptor below its basal level. [] This suggests that pruvanserin may exert its effects by stabilizing the inactive conformation of the 5-HT2A receptor.
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5